molecular formula C17H18N4O2S2 B2879149 2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1206987-45-2

2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2879149
CAS No.: 1206987-45-2
M. Wt: 374.48
InChI Key: COLIWNJFYVTTBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H18N4O2S2 and its molecular weight is 374.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has explored the synthesis of thiazoles and their derivatives, showcasing antimicrobial activities against bacterial and fungal isolates. For instance, a study by Wardkhan et al. (2008) delved into the synthesis of thiazole and its fused derivatives, revealing in vitro antimicrobial activity against Escherichia coli, Xanthomonas citri, Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan, Wagnat W., et al., 2008). Such studies contribute to the understanding of how thiazole derivatives can be utilized to combat microbial infections.

Anticancer Properties

Another avenue of research focuses on the cytotoxic activities of imidazole-thiazole derivatives against cancer cell lines. Ding et al. (2012) synthesized novel compounds based on imidazo[2,1-b]thiazole scaffolds, testing them for cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. They identified compounds with significant inhibitory effects, suggesting potential therapeutic applications in cancer treatment (Ding, H., et al., 2012).

Insecticidal and Antioxidant Applications

The compound's versatility extends to insecticidal and antioxidant research. Fadda et al. (2017) reported on the synthesis of heterocycles incorporating a thiadiazole moiety for assessing insecticidal activity against Spodoptera littoralis, highlighting the compound's potential in agricultural pest control (Fadda, A., et al., 2017). Additionally, the synthesis of lignan conjugates via cyclopropanation has been explored for their antimicrobial and antioxidant studies, underscoring the compound's potential in enhancing oxidative stress resistance (Raghavendra, K., et al., 2016).

Properties

IUPAC Name

2-[1-ethyl-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S2/c1-3-21-14(12-4-6-13(23-2)7-5-12)10-19-17(21)25-11-15(22)20-16-18-8-9-24-16/h4-10H,3,11H2,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLIWNJFYVTTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1SCC(=O)NC2=NC=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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